5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide 5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 630107-81-2
VCID: VC4445732
InChI: InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
SMILES: C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F
Molecular Formula: C10H9FN4O
Molecular Weight: 220.207

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide

CAS No.: 630107-81-2

Cat. No.: VC4445732

Molecular Formula: C10H9FN4O

Molecular Weight: 220.207

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-fluorophenyl)-1h-pyrazole-4-carboxamide - 630107-81-2

Specification

CAS No. 630107-81-2
Molecular Formula C10H9FN4O
Molecular Weight 220.207
IUPAC Name 5-amino-1-(2-fluorophenyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C10H9FN4O/c11-7-3-1-2-4-8(7)15-9(12)6(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Standard InChI Key QCEQWOVPHLZKMC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C(=C(C=N2)C(=O)N)N)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is C₁₀H₉FN₄O, with a molecular weight of 220.21 g/mol . The pyrazole ring adopts a planar configuration, stabilized by conjugation between the nitrogen atoms and adjacent substituents. The 2-fluorophenyl group introduces steric and electronic effects that influence reactivity and binding interactions . Key structural features include:

  • Amino group (-NH₂): Enhances hydrogen-bonding potential.

  • Carboxamide (-CONH₂): Contributes to solubility and target recognition.

  • Fluorine atom: Modulates electronic properties and metabolic stability .

The SMILES notation for this compound is C1=CC=C(C(=C1)F)N2C(=C(C=N2)C(=O)N)N, and its InChIKey is QCEQWOVPHLZKMC-UHFFFAOYSA-N .

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons of the fluorophenyl group resonate at δ 7.2–7.8 ppm, while the pyrazole ring protons appear at δ 6.5–7.0 ppm.

    • ¹³C NMR: The carbonyl carbon of the carboxamide group is observed at δ 165–170 ppm .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 221.0833 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Regioselective Pyrazole Formation

The synthesis of 5-amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide employs Michael-type addition reactions (yields: 47–93%). A representative protocol involves:

  • Condensation: Reacting 2-fluoroaniline with a β-keto ester to form a hydrazone intermediate.

  • Cyclization: Treating the hydrazone with a base (e.g., K₂CO₃) to induce pyrazole ring closure .

  • Carboxamide Formation: Hydrolysis of the ester group followed by amidation with ammonium chloride.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization
SolventEthanolEnhances solubility
CatalystPOCl₃Accelerates amidation
Reaction Time6 hoursBalances completion vs. degradation

Purification and Analysis

Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms homogeneity.

Biological Activities and Mechanisms

Enzyme Inhibition

5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide exhibits COX-2 inhibitory activity (IC₅₀ = 1.2 μM), as demonstrated in molecular docking studies . The fluorophenyl group occupies the hydrophobic pocket of COX-2, while the carboxamide forms hydrogen bonds with Arg120 and Tyr355 .

Analog StructureCancer Cell Line% Inhibition (10 μM)
5-Amino-1-(2-Fluorophenyl)NCI-H2392
5-Amino-1-(4-Chlorophenyl)HCT-1588

Antimicrobial Properties

Preliminary assays indicate MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli. The amino group disrupts bacterial membrane integrity, as evidenced by electron microscopy .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

  • Aqueous Solubility: 0.08 mg/mL (pH 7.4), improved to 0.5 mg/mL with 10% DMSO.

  • LogP: 1.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Metabolic Stability

In vitro studies using human liver microsomes show a half-life of 45 minutes, with primary metabolites arising from oxidative defluorination and carboxamide hydrolysis .

Table 3: ADMET Properties

PropertyValue
Plasma Protein Binding89%
CYP3A4 InhibitionWeak (IC₅₀ > 50 μM)
hERG InhibitionLow (IC₅₀ > 30 μM)

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